(-)-Menthylchlorformiat

Übersicht

Beschreibung

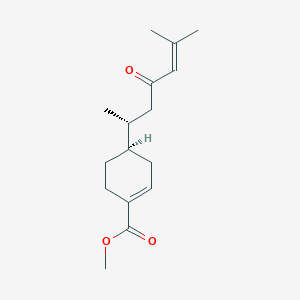

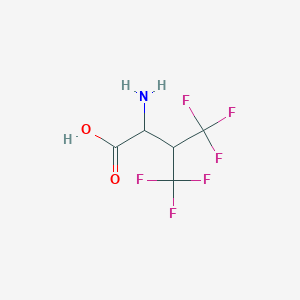

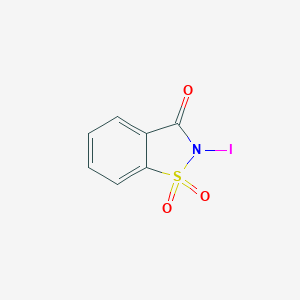

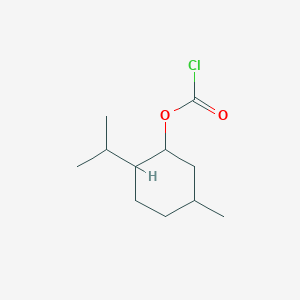

(-)-Menthyl chloroformate is a chiral compound with a complex structure It is derived from menthol, a naturally occurring compound found in mint oils

Wissenschaftliche Forschungsanwendungen

(-)-Menthyl chloroformate has several applications in scientific research:

Organic Synthesis: Used as an intermediate in the synthesis of complex organic molecules.

Medicinal Chemistry: Investigated for its potential use in the development of pharmaceuticals, particularly as a building block for chiral drugs.

Biological Studies: Studied for its interactions with biological molecules and potential therapeutic effects.

Industrial Applications: Used in the production of fine chemicals and as a precursor for various industrial products.

Wirkmechanismus

Target of Action

(-)-Menthyl chloroformate, also known as (1R,2S,5R)-2-Isopropyl-5-methylcyclohexyl carbonochloridate or (1R)-(-)-Menthyl chloroformate, is a complex organic compound. Chloroformates in general are known to react with amines and alcohols, forming carbamates and esters respectively .

Mode of Action

The interaction of (-)-Menthyl chloroformate with its targets involves a chemical reaction where the chloroformate group reacts with nucleophilic sites on the target molecule . This can result in the formation of new compounds, such as carbamates when reacting with amines, or esters when reacting with alcohols . The exact changes resulting from these interactions would depend on the specific target molecule.

Result of Action

The molecular and cellular effects of (-)-Menthyl chloroformate’s action would depend on the specific targets and biochemical pathways involved . Given its reactivity, it could potentially lead to various changes at the molecular and cellular level, including the formation of new compounds and potential impacts on cellular functions.

Action Environment

The action, efficacy, and stability of (-)-Menthyl chloroformate can be influenced by various environmental factors. These include temperature, pH, and the presence of other chemicals that could potentially react with the chloroformate group . Proper storage and handling are crucial to maintain the stability and effectiveness of this compound .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (-)-Menthyl chloroformate typically involves the reaction of menthol with phosgene or a similar carbonyl chloride reagent. The reaction is carried out under controlled conditions to ensure the selective formation of the desired product. The process involves:

Starting Material: Menthol (1R,2S,5R)-2-Isopropyl-5-methylcyclohexanol.

Reagent: Phosgene (COCl2) or a similar carbonyl chloride.

Conditions: The reaction is usually performed in an inert solvent such as dichloromethane at low temperatures to prevent side reactions.

Industrial Production Methods

On an industrial scale, the production of (-)-Menthyl chloroformate involves similar synthetic routes but with optimized conditions for higher yield and purity. The use of continuous flow reactors and advanced purification techniques such as distillation and crystallization are common to achieve the desired product quality.

Analyse Chemischer Reaktionen

Types of Reactions

(-)-Menthyl chloroformate undergoes various chemical reactions, including:

Substitution Reactions: The carbonochloridate group can be substituted by nucleophiles such as amines, alcohols, and thiols.

Hydrolysis: In the presence of water, the compound can hydrolyze to form the corresponding alcohol and hydrochloric acid.

Reduction: The carbonochloridate group can be reduced to form the corresponding alcohol.

Common Reagents and Conditions

Nucleophiles: Amines, alcohols, thiols.

Solvents: Dichloromethane, tetrahydrofuran.

Catalysts: Base catalysts such as triethylamine or pyridine for substitution reactions.

Major Products

Substitution: Formation of (1R,2S,5R)-2-Isopropyl-5-methylcyclohexyl derivatives.

Hydrolysis: Formation of (1R,2S,5R)-2-Isopropyl-5-methylcyclohexanol and hydrochloric acid.

Reduction: Formation of (1R,2S,5R)-2-Isopropyl-5-methylcyclohexanol.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Menthol: The parent compound from which (-)-Menthyl chloroformate is derived.

Neomenthol: A stereoisomer of menthol with similar properties.

Isomenthol: Another stereoisomer of menthol.

Uniqueness

(-)-Menthyl chloroformate is unique due to its specific stereochemistry and reactivity. Unlike its parent compound menthol, it contains a reactive carbonochloridate group, making it a valuable intermediate in organic synthesis and medicinal chemistry.

Eigenschaften

IUPAC Name |

[(1R,2S,5R)-5-methyl-2-propan-2-ylcyclohexyl] carbonochloridate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H19ClO2/c1-7(2)9-5-4-8(3)6-10(9)14-11(12)13/h7-10H,4-6H2,1-3H3/t8-,9+,10-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KIUPCUCGVCGPPA-KXUCPTDWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCC(C(C1)OC(=O)Cl)C(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1CC[C@H]([C@@H](C1)OC(=O)Cl)C(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H19ClO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

218.72 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

14602-86-9 | |

| Record name | Carbonochloridic acid, 5-methyl-2-(1-methylethyl)cyclohexyl ester, [1R-(1α,2β,5α)] | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the molecular formula and weight of (-)-menthyl chloroformate?

A1: The molecular formula of (-)-menthyl chloroformate is C11H19ClO2, and its molecular weight is 218.72 g/mol.

Q2: Is there spectroscopic data available for (-)-menthyl chloroformate?

A2: While specific spectroscopic data for (-)-menthyl chloroformate was not detailed in the provided research papers, researchers commonly employ techniques like NMR (1H and 13C), IR, and mass spectrometry to characterize the compound and its derivatives.

Q3: Is (-)-menthyl chloroformate compatible with common solvents used in organic synthesis?

A3: Yes, (-)-menthyl chloroformate exhibits compatibility with a wide range of organic solvents, including acetonitrile, methanol, chloroform, dichloromethane, and tetrahydrofuran, making it suitable for various reaction conditions [, , , , , , , ].

Q4: What is the stability of (-)-menthyl chloroformate under different storage conditions?

A4: While specific stability data wasn't provided in the research papers, it's generally recommended to store (-)-menthyl chloroformate under anhydrous conditions at low temperatures to minimize degradation.

Q5: What is the main application of (-)-menthyl chloroformate in analytical chemistry?

A5: (-)-Menthyl chloroformate serves as a chiral derivatizing agent (CDA) to resolve enantiomers of chiral compounds, especially amines and alcohols, for subsequent separation and analysis using techniques like GC and HPLC [, , , , , , , , , , , , , , , , , , ].

Q6: How does (-)-menthyl chloroformate react with its target molecules?

A6: (-)-Menthyl chloroformate reacts with chiral amines and alcohols through a nucleophilic acyl substitution reaction. This reaction forms diastereomeric carbamate derivatives, which possess distinct physicochemical properties enabling their separation on achiral stationary phases [, , , , , , , , , , , , , , , , , , ].

Q7: Can (-)-menthyl chloroformate be used for quantitative analysis of enantiomers?

A7: Yes, by utilizing (-)-menthyl chloroformate for derivatization followed by chromatographic analysis (GC or HPLC), researchers can determine the enantiomeric excess (ee) or enantiomeric ratios of chiral compounds in various matrices, including biological samples and pharmaceutical formulations [, , , , , ].

Q8: What are some specific examples of compounds successfully resolved using (-)-menthyl chloroformate?

A8: A variety of compounds, including beta-blockers (e.g., acebutolol, metoprolol, pindolol), amphetamine, methamphetamine, fluoxetine, atenolol, methadone, carvedilol, ephedrine, and various tetrahydroisoquinolines have been successfully resolved using (-)-menthyl chloroformate [, , , , , , , , , ].

Q9: Are there limitations to using (-)-menthyl chloroformate as a CDA?

A9: While versatile, (-)-menthyl chloroformate might not be suitable for all chiral compounds. Reaction conditions may need optimization depending on the target molecule's reactivity and steric hindrance. Additionally, access to chiral chromatographic columns might be necessary for certain applications.

Q10: How does the chirality of (-)-menthyl chloroformate contribute to its enantioselectivity?

A10: The chirality of the menthyl group in (-)-menthyl chloroformate is crucial for its enantioselectivity. When it reacts with a racemic mixture of a chiral compound, it forms diastereomeric pairs of carbamates. These diastereomers, unlike enantiomers, possess different physical and chemical properties, making them separable on achiral stationary phases.

Q11: Which analytical techniques are commonly used for analyzing (-)-menthyl chloroformate derivatives?

A11: Gas chromatography (GC) and high-performance liquid chromatography (HPLC) coupled with various detectors, such as UV, fluorescence, and mass spectrometry, are frequently employed to analyze the diastereomeric derivatives formed after derivatization with (-)-menthyl chloroformate [, , , , , , , , , , , , , , , , , , , ].

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.